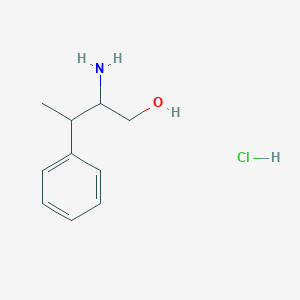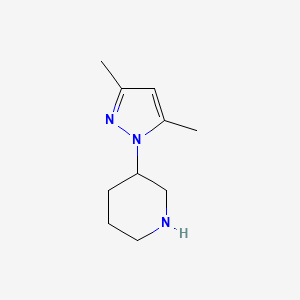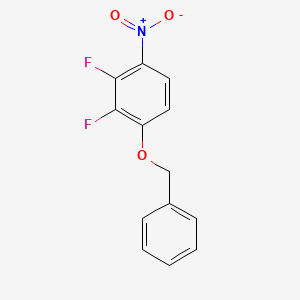
1-(Benzyloxy)-2,3-Difluor-4-nitrobenzol
Übersicht
Beschreibung
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (1-BDFN) is a fluorinated nitrobenzene compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and its chemical formula is C7H5F2NO3. 1-BDFN is a versatile compound that has been used in a variety of research applications, including chemical synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische und medizinische Chemie
Verbindungen, die dem “1-(Benzyloxy)-2,3-Difluor-4-nitrobenzol” ähnlich sind, wie z. B. 1-(4-Benzyloxy-5-chlor-2-hydroxy-3-iodophenyl)-3-(substituiertes Phenyl)prop-2-en-1-on, wurden synthetisiert und weisen breite Anwendungen in der pharmazeutischen und medizinischen Chemie auf . Diese Verbindungen wurden durch Kupplung mit aromatischen substituierten Aldehyden synthetisiert .
Antibakterielle Aktivität
Die synthetisierten Verbindungen wurden auf ihre antibakterielle Aktivität untersucht . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Anti-Melanogene Mittel
Verbindungen, die dem “this compound” ähnlich sind, wurden als Anti-Melanogene eingesetzt . So zeigte beispielsweise ((S)-(5-(Benzyloxy)-1-Octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-Amino-3-phenylpropanoat) eine starke inhibitorische Wirkung mit IC50-Werten von 12,6 . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer Anti-Melanogene eingesetzt werden könnte.
Flüssigkristallinstrumente
Verbindungen mit einer terminalen Benzyloxygruppe wurden bei der Entwicklung neuer Materialien für Geräteanwendungen eingesetzt . Diese Anwendungen umfassen optische Geräte und Temperatur-/ Feuchtigkeitssensoren . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer Flüssigkristallgeräte eingesetzt werden könnte.
Wirkmechanismus
- The primary target of this compound is not well-documented in the literature. However, we know that it belongs to the phenol family and is classified as the monobenzyl ether of hydroquinone .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzyloxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These interactions are crucial in modulating the activity of enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, the difluoro groups enhance the compound’s stability and resistance to metabolic degradation .
Cellular Effects
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell surface receptors can trigger downstream signaling cascades, impacting cell proliferation, differentiation, and apoptosis . Furthermore, its ability to generate reactive oxygen species (ROS) can induce oxidative stress, affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene exerts its effects through several mechanisms. The compound can bind to specific active sites on enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of monoamine oxidase (MAO) by forming a covalent bond with the enzyme’s active site, leading to increased levels of neurotransmitters . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA, causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range elicits a maximal response, beyond which adverse effects become prominent.
Metabolic Pathways
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion . The compound’s interaction with metabolic enzymes can affect metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification.
Transport and Distribution
Within cells and tissues, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, modulating its activity and function.
Eigenschaften
IUPAC Name |
2,3-difluoro-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXFJNTZQMVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

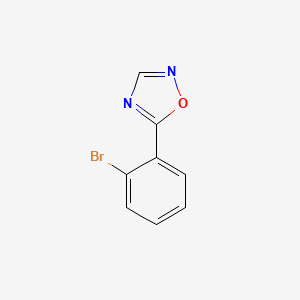
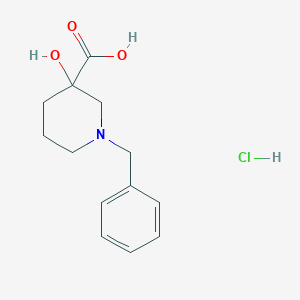
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
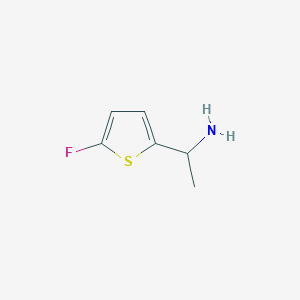



![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)


